molecular formula C23H21ClFN3O5 B12411439 Chitin synthase inhibitor 12

Chitin synthase inhibitor 12

Cat. No.: B12411439
M. Wt: 473.9 g/mol
InChI Key: PVEZFCKVQQJBTM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitin synthase inhibitor 12 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a vital structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chitin synthase inhibitor 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Chitin synthase inhibitor 12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

Chitin synthase inhibitor 12 exerts its effects by binding to the active site of chitin synthase, thereby blocking the enzyme’s ability to catalyze the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell lysis and death. The molecular targets and pathways involved include the glycosyltransferase family of enzymes and the chitin biosynthesis pathway .

Properties

Molecular Formula

C23H21ClFN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide

InChI

InChI=1S/C23H21ClFN3O5/c1-32-15-3-5-19-16(13-15)23(33-22(31)27-19)8-10-28(11-9-23)21(30)7-6-20(29)26-14-2-4-18(25)17(24)12-14/h2-7,12-13H,8-11H2,1H3,(H,26,29)(H,27,31)/b7-6+

InChI Key

PVEZFCKVQQJBTM-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC(=C(C=C4)F)Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.